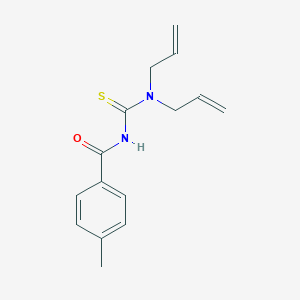

N,N-diallyl-N'-(4-methylbenzoyl)thiourea

Description

N,N-Diallyl-N'-(4-methylbenzoyl)thiourea is a substituted thiourea derivative characterized by a 4-methylbenzoyl group attached to one nitrogen atom and diallyl groups (CH₂=CH-CH₂-) on the other two nitrogen atoms. Thiourea derivatives are renowned for their diverse applications in medicinal chemistry, catalysis, and materials science due to their ability to engage in hydrogen bonding and coordinate with metal ions .

Properties

Molecular Formula |

C15H18N2OS |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

N-[bis(prop-2-enyl)carbamothioyl]-4-methylbenzamide |

InChI |

InChI=1S/C15H18N2OS/c1-4-10-17(11-5-2)15(19)16-14(18)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3,(H,16,18,19) |

InChI Key |

GXFXCMPNUGMGPG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)N(CC=C)CC=C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)N(CC=C)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiourea Derivatives

Key Observations:

Substituent Bulkiness and Electronic Effects: The diallyl groups in the target compound introduce steric hindrance but lack the electron-withdrawing effects seen in nitro (e.g., 4-nitrophenyl) or chloro (e.g., 4-chloro-2-nitrophenyl) substituents. This may reduce hydrogen-bonding capacity compared to analogs with aryl substituents but enhance solubility in nonpolar solvents . Electron-withdrawing groups (e.g., nitro, chloro) in analogs like N-(4-chloro-2-nitrophenyl)- derivatives increase electrophilicity, enhancing interactions with biological targets or metal ions .

Biological Activity :

- Antimicrobial Activity : N-(4-Methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thiourea exhibits broad-spectrum activity due to the synergistic effect of the electron-deficient aryl group and the 4-methylbenzoyl moiety .

- Cytotoxicity : Pyrazole-substituted analogs (e.g., N-(1H-pyrazol-3-yl)- derivatives) show potent antitumor activity, suggesting that the diallyl variant could be explored for similar applications .

Catalytic Applications: The 4-nitrophenyl-substituted analog acts as an efficient ligand in palladium-catalyzed Heck cross-coupling reactions, achieving high yields .

Spectral and Crystallographic Comparisons

- IR Spectroscopy : The C=S stretching vibration in thioureas typically appears at 1243–1258 cm⁻¹ . Diallyl groups may slightly shift this band due to conjugation effects.

- Crystallography: Related 4-methylbenzoyl thioureas (e.g., 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea) crystallize in monoclinic systems (space group P21/n) with intermolecular N-H···O and N-H···S hydrogen bonds . The diallyl groups may disrupt this packing, leading to altered crystal habits or solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.